
(E)-2-styryl-5-(tetrahydro-2H-pyran-2-yloxy)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-aminopyrimidine, the core structure is formed through a series of condensation reactions.
Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the pyrimidine core in the presence of a palladium catalyst.
Tetrahydropyran Protection: The tetrahydropyran group can be introduced through an etherification reaction, where the hydroxyl group of the pyrimidine derivative reacts with tetrahydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Styryl-4-aminopyrimidine: Lacks the tetrahydropyran group.
5-(Tetrahydro-2h-pyran-2-yl)oxy-4-aminopyrimidine: Lacks the styryl group.
Uniqueness
(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is unique due to the presence of both the styryl and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H19N3O2 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
5-(oxan-2-yloxy)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3O2/c18-17-14(22-16-8-4-5-11-21-16)12-19-15(20-17)10-9-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,16H,4-5,8,11H2,(H2,18,19,20)/b10-9+ |
InChI-Schlüssel |
ASANNEDMCTYCLT-MDZDMXLPSA-N |
Isomerische SMILES |
C1CCOC(C1)OC2=CN=C(N=C2N)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1CCOC(C1)OC2=CN=C(N=C2N)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
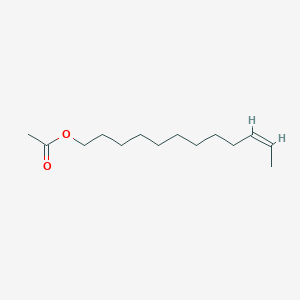
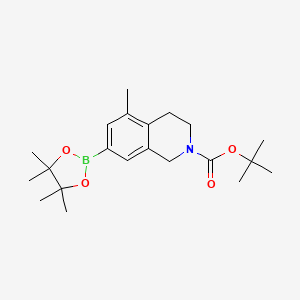
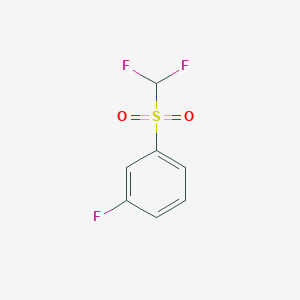
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
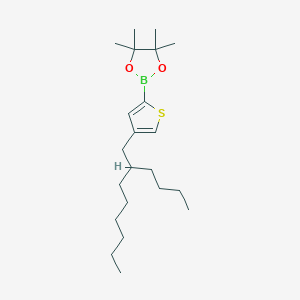
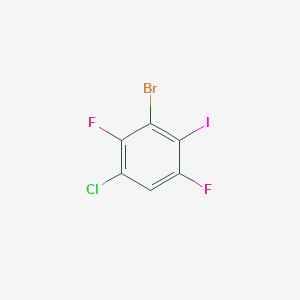
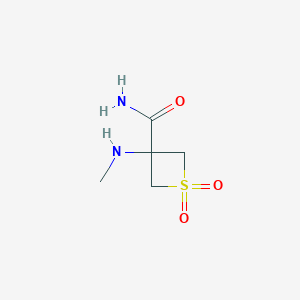
amino]benzoic acid](/img/structure/B15200078.png)
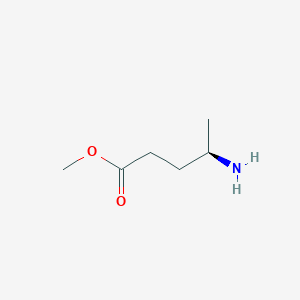
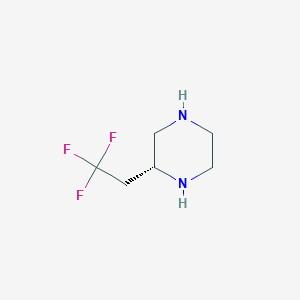
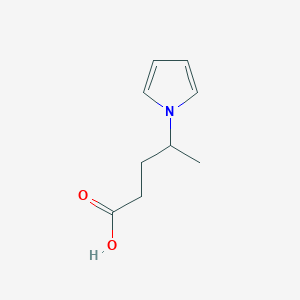
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
